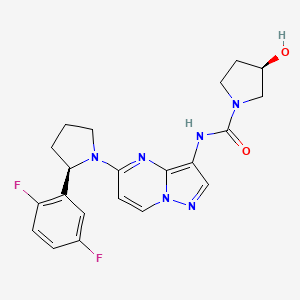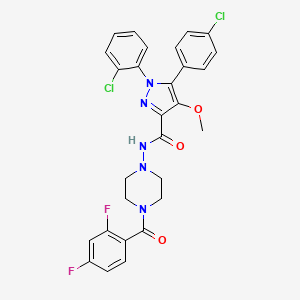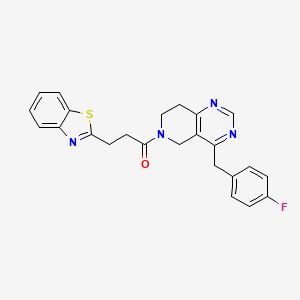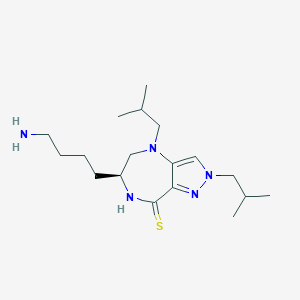![molecular formula C20H23FIN3O4 B10835888 3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)
3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinone compound 1 is a member of the pyridinone family, which is characterized by a pyridine ring with a keto group at the second position. Pyridinones are known for their versatile biological activities and have been widely studied for their potential therapeutic applications. These compounds can act as hydrogen bond donors and acceptors, making them valuable in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinone compound 1 typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization. One common method includes the reaction of a halogenated hydrocarbon with a raw material under alkaline conditions to form an intermediate, which is then cyclized to produce the pyridinone compound .
Industrial Production Methods: Industrial production of pyridinone compounds often employs large-scale condensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Pyridinone compound 1 undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine-N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the keto group to form hydroxypyridine derivatives.
Substitution: Electrophilic substitution reactions at the pyridine ring, often using organolithium or organomagnesium reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic anhydride.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous ether.
Major Products:
Oxidation: Pyridine-N-oxide.
Reduction: Hydroxypyridine.
Substitution: Various substituted pyridinones depending on the electrophile used
Scientific Research Applications
Pyridinone compound 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyridinone compound 1 involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the case of antiviral activity, it may interfere with viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
2-Pyridone: Shares the pyridinone core but differs in its substitution pattern and biological activity.
Hydroxypyridinone: Known for its metal chelation properties, particularly with iron.
Pyridazinone: Another heterocyclic compound with similar structural features but distinct pharmacological profiles .
Uniqueness: Pyridinone compound 1 stands out due to its balanced physicochemical properties, making it suitable for a wide range of applications. Its ability to form stable hydrogen bonds and its versatile reactivity profile contribute to its uniqueness in medicinal chemistry and other fields .
Properties
Molecular Formula |
C20H23FIN3O4 |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23FIN3O4/c1-20(2,28)10-29-24-18(26)16-12-5-4-6-13(12)19(27)25(3)17(16)23-15-8-7-11(22)9-14(15)21/h7-9,23,28H,4-6,10H2,1-3H3,(H,24,26) |
InChI Key |
WMBPVWDVQRPCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CONC(=O)C1=C(N(C(=O)C2=C1CCC2)C)NC3=C(C=C(C=C3)I)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 23](/img/structure/B10835816.png)
![(R)-N-cyclopropyl-5-(2-(5-fluoro-2-(2-morpholinoethoxy)phenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10835817.png)
![N-cyclopropyl-5-((2R)-2-(3-(2,3-dihydroxypropoxy)-5-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10835821.png)
![[1-[3-(4-Chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol](/img/structure/B10835831.png)
![Pyrazolo[1,5-a]pyrimidine derivative 5](/img/structure/B10835833.png)
![Pyrazolo[1,5-a]pyrimidine derivative 7](/img/structure/B10835836.png)
![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)


![Pyrazolo[1,5-a]pyrimidine derivative 8](/img/structure/B10835854.png)
![1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol](/img/structure/B10835856.png)



